8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The methoxyphenylaminoethyl group attached to the imidazopurine ring could potentially alter its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazopurine ring system is a bicyclic structure containing nitrogen atoms, and the methoxyphenylaminoethyl group would add additional complexity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Purine Derivatives
Research has focused on the synthesis of purine derivatives, including imidazo[1,2-a]-s-triazine nucleosides, exploring their potential as antiviral agents. The chemical synthesis involves condensation reactions to produce nucleoside and nucleotide analogues, highlighting a methodological approach to crafting purine analogues with potential biological activities (Kim et al., 1978).
Regioselective Synthesis
Another study details the regioselective synthesis of 1-desazapurine, using 3-methoxalylchromone, showcasing a versatile methodology for creating purine isosteres, which are crucial in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Biological Activities
Antiviral and Antihypertensive Activities
A study synthesized 7,8-polymethylenepurine derivatives to investigate their antiviral and antihypertensive activities, demonstrating the application of purine chemistry in the development of compounds with potential therapeutic benefits (Nilov et al., 1995).
Potential Antidepressant Agents
The synthesis and evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have identified compounds with potential as antidepressant agents. These studies highlight the receptor affinity and inhibitory activities, contributing to the development of new therapeutic agents (Zagórska et al., 2016).
Antimicrobial Activity
- Antimycobacterial Activity: Imidazole derivatives designed to mimic the structure of potent antimycobacterial purines have been synthesized, with some exhibiting significant in vitro activity. This research underscores the potential of purine and imidazole analogs in developing new treatments for mycobacterial infections (Miranda & Gundersen, 2009).
Properties
IUPAC Name |
6-[2-(2-methoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-12(2)25-15-16(23(3)19(27)22-17(15)26)21-18(25)24(11)10-9-20-13-7-5-6-8-14(13)28-4/h5-8,20H,9-10H2,1-4H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHHYLBMHLZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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